[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid
Description
Chemical Structure and Properties [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid (CAS 335212-80-1) is a derivative of the 1,4-benzodioxane scaffold, featuring a carbonyl-amino linkage to an acetic acid group. Its molecular formula is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol . The compound’s structure comprises a 2,3-dihydrobenzo[1,4]dioxine ring (a bicyclic ether system) substituted at the 6-position with a carboxamide group connected to acetic acid. This configuration confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Coupling Reactions: Formation of the amide bond between 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid derivatives and glycine or its protected analogs. Pd/C catalysts and acyl chlorides are commonly used in such steps .
Protection/Deprotection Strategies: Use of tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during synthesis, as seen in related compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(14)6-12-11(15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZKJEDTKSCXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. The azide is then subjected to Curtius rearrangement, hydrolysis, and salification to yield the final product . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes .
Industrial Production Methods
For large-scale production, the synthetic route is optimized to increase yield and purity. This involves careful control of reaction conditions and the use of high-purity reagents. The overall yield of the process can be improved by optimizing each step, particularly the Curtius rearrangement and hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[1,4]dioxine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid exhibit cytotoxic effects against various cancer cell lines. A study demonstrated the compound's ability to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests potential applications in targeted cancer therapies.
Anti-inflammatory Effects
Another significant application is in the development of anti-inflammatory agents. The compound has shown promise in inhibiting pathways associated with inflammation, such as the NF-kB pathway. This could lead to therapeutic options for chronic inflammatory conditions like rheumatoid arthritis.
Proteomics
This compound is utilized in proteomics research as a labeling agent for proteins. Its unique structure allows for specific tagging of amino acids in proteins, facilitating the study of protein interactions and functions within biological systems.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain proteases, which are crucial in various physiological processes and disease mechanisms.
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Cytotoxic Effects on Cancer Cells | Induced apoptosis in breast cancer cell lines | Potential anticancer therapy |
| Inhibition of NF-kB Pathway | Reduced inflammatory markers in vitro | Development of anti-inflammatory drugs |
| Proteomic Labeling | Effective tagging of proteins for interaction studies | Advancements in proteomics research |
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Sulfonyl substitutions (e.g., CAS 425659-61-6) may alter electronic properties, reducing activity but improving metabolic stability .
Physical and Chemical Properties
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives. These derivatives can then be further reacted with various acetamides to yield the target compound.
General Procedure
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine)
- Reagents : 4-methylbenzenesulfonyl chloride, sodium carbonate (Na2CO3), lithium hydride (LiH), and 2-bromo-N-(un/substituted-phenyl)acetamides.
- Conditions : Typically performed in DMF at controlled temperatures with pH adjustments to ensure optimal reaction conditions.
Biological Activity
The biological activity of this compound has been investigated primarily through enzyme inhibition studies. The compound has shown promising results against key enzymes related to metabolic disorders.
Enzyme Inhibition Studies
Recent studies have focused on the inhibition of:
- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Inhibition of this enzyme is significant for treating Alzheimer's Disease (AD) as it regulates neurotransmitter levels.
The results indicated that various synthesized derivatives exhibit varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound derivatives:
-
Study on α-Glucosidase Inhibition :
- Objective : To assess the inhibitory effect on α-glucosidase.
- Method : Various concentrations of synthesized compounds were tested.
- Findings : Certain derivatives demonstrated significant inhibition rates comparable to standard inhibitors used in T2DM treatment.
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the potential for AD treatment.
- Method : Enzyme assays were conducted using different concentrations of the compound.
- Findings : Some derivatives showed promising inhibition levels that could lead to further development as cognitive enhancers.
Data Table
The following table summarizes the inhibitory effects observed in recent studies:
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| This compound | 70% | 65% |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 85% | 60% |
| Other Sulfonamide Derivatives | Varies (40%-80%) | Varies (30%-55%) |
Q & A
Q. What are the standard synthetic routes for preparing [(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid?
The compound is typically synthesized via coupling reactions. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine can react with activated carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides). In one protocol, 2,3-dihydrobenzo[1,4]dioxine-6-carbonyl chloride is coupled with glycine derivatives under basic conditions (pH 9–10) to form the acetamide linkage . Purity optimization (>97%) is achieved via column chromatography or recrystallization, with HPLC monitoring .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using HPLC (e.g., C18 column, methanol/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on - and -NMR:
Q. What are the primary applications of this compound in drug discovery?
It serves as a key intermediate in synthesizing enzyme inhibitors (e.g., α-glucosidase, acetylcholinesterase) and kinase-targeting agents (e.g., PI3K, CDK9). Derivatives with sulfonamide or thiazole substituents exhibit enhanced bioactivity . Its benzodioxane core improves metabolic stability in vivo .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR assignments (e.g., overlapping peaks in δ 6.5–7.5 ppm regions) are addressed via 2D techniques (COSY, HSQC) and deuterated solvent swaps. For example, in cis/trans benzodioxane isomers, chiral HPLC with amylose-based columns separates enantiomers, while NOESY confirms spatial arrangements . Conflicting mass spectrometry data (e.g., adduct formation in ESI+) require high-resolution MS (HRMS) with isotopic pattern matching .
Q. What strategies optimize selectivity in synthesizing benzodioxane-containing analogs?
- Regioselective functionalization : Use directing groups (e.g., sulfonamides) to control electrophilic substitution on the dioxane ring .
- Protecting groups : Temporarily block reactive sites (e.g., amino groups with Boc) during multi-step syntheses .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation without side reactions .
Q. How can computational methods aid in designing derivatives with improved target affinity?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like PI3K or GRK2. Focus on:
- Hydrogen bonding : Amide NH with kinase hinge regions (e.g., Glu 880 in PI3Kγ) .
- π-π stacking : Benzodioxane ring with hydrophobic pockets (e.g., CDK9’s Phe 103) . Free energy perturbation (FEP) calculations refine substituent effects on binding ΔG .
Q. What experimental approaches validate the role of this compound in enzyme inhibition mechanisms?
- Kinetic assays : Measure IC values via spectrophotometry (e.g., α-glucosidase inhibition at 405 nm using p-nitrophenyl-α-D-glucopyranoside) .
- X-ray crystallography : Co-crystallize derivatives with target enzymes (e.g., PI3K) to identify binding interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity levels (e.g., 97% vs. 98%)?
Variability arises from analytical methods (HPLC vs. -NMR integration) or storage conditions. Mitigation strategies:
Q. Why do some synthetic protocols report low yields (<50%) for benzodioxane derivatives?
Competing side reactions (e.g., over-bromination or hydrolysis) reduce yields. Solutions include:
- Low-temperature bromination (–10°C) to control reactivity of α-bromoacetyl intermediates .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
